
3-Bromo-7-chloro Hydroxychloroquine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-7-chloro Hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial and immunomodulatory drug. This compound is characterized by the presence of bromine and chlorine atoms attached to the hydroxychloroquine structure, which may impart unique chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro Hydroxychloroquine typically involves the halogenation of hydroxychloroquine. The process begins with the preparation of hydroxychloroquine, followed by the selective bromination and chlorination at specific positions on the quinoline ring. Common reagents used in these reactions include bromine and chlorine sources, such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2), under controlled conditions to ensure selective substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-7-chloro Hydroxychloroquine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules .
Applications De Recherche Scientifique
3-Bromo-7-chloro Hydroxychloroquine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of 3-Bromo-7-chloro Hydroxychloroquine is similar to that of hydroxychloroquine. It interferes with lysosomal activity and autophagy, interacts with membrane stability, and alters signaling pathways and transcriptional activity. These actions result in the inhibition of cytokine production and modulation of certain co-stimulatory molecules, contributing to its immunomodulatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxychloroquine: The parent compound, used for its antimalarial and immunomodulatory properties.
Chloroquine: Another antimalarial drug with a similar structure but higher toxicity.
2-Hydroxychloroquine: A less toxic derivative of chloroquine.
Uniqueness
3-Bromo-7-chloro Hydroxychloroquine is unique due to the presence of bromine and chlorine atoms, which may enhance its chemical reactivity and biological activity compared to its parent compound, hydroxychloroquine .
Propriétés
Formule moléculaire |
C18H25BrClN3O |
|---|---|
Poids moléculaire |
414.8 g/mol |
Nom IUPAC |
2-[4-[(3-bromo-7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol |
InChI |
InChI=1S/C18H25BrClN3O/c1-3-23(9-10-24)8-4-5-13(2)22-18-15-7-6-14(20)11-17(15)21-12-16(18)19/h6-7,11-13,24H,3-5,8-10H2,1-2H3,(H,21,22) |
Clé InChI |
CLHXZISPNNJNLN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1Br)Cl)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


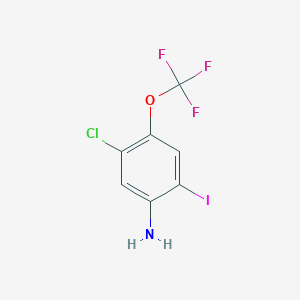
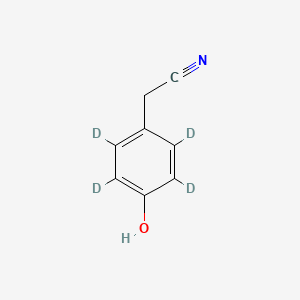
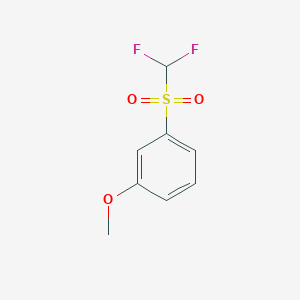
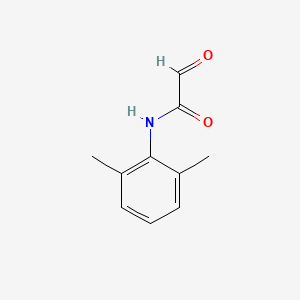
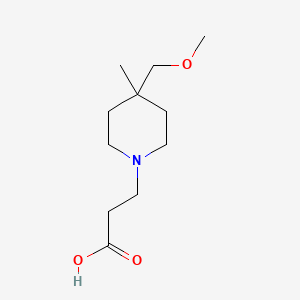
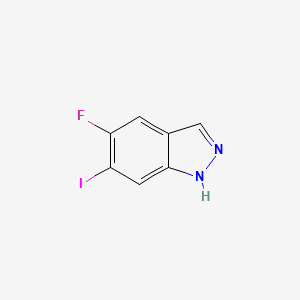
![[(1R,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-6-[3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoyl]oxyoxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate](/img/structure/B13431853.png)



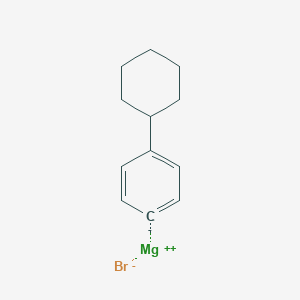

![5-fluoro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B13431884.png)
![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13431887.png)
